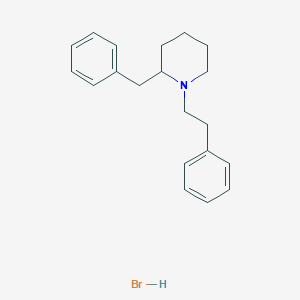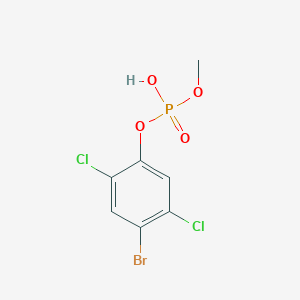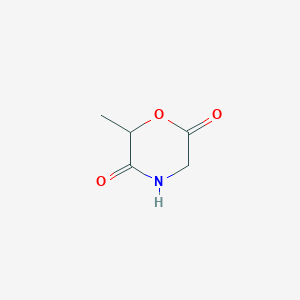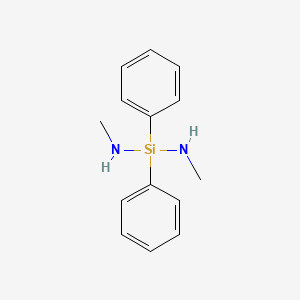
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is a chemical compound with the molecular formula C24-H23-N-O3.Cl-H and a molecular weight of 409.94 . This compound is known for its unique structure, which includes an indandione core, a benzyl group, and a morpholino-butynyl side chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride typically involves the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through a series of reactions starting from phthalic anhydride and benzene, followed by cyclization and oxidation steps.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino-Butynyl Side Chain: The morpholino-butynyl side chain is attached through a nucleophilic substitution reaction, where the morpholine ring is reacted with a butynyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or morpholino-butynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroindandione derivatives. Substitution reactions can lead to a variety of substituted indandione compounds.
Applications De Recherche Scientifique
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Indandione: The parent compound, which lacks the benzyl and morpholino-butynyl groups.
2-Benzyl-1,3-Indandione: A derivative with only the benzyl group attached.
2-(4-Morpholino-2-butynyl)-1,3-Indandione: A derivative with only the morpholino-butynyl group attached.
Uniqueness
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is unique due to the presence of both the benzyl and morpholino-butynyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
22019-30-3 |
|---|---|
Formule moléculaire |
C24H24ClNO3 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
2-benzyl-2-(4-morpholin-4-ylbut-2-ynyl)indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H23NO3.ClH/c26-22-20-10-4-5-11-21(20)23(27)24(22,18-19-8-2-1-3-9-19)12-6-7-13-25-14-16-28-17-15-25;/h1-5,8-11H,12-18H2;1H |
Clé InChI |
PKYPPFVWAAFVEN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)







![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)





